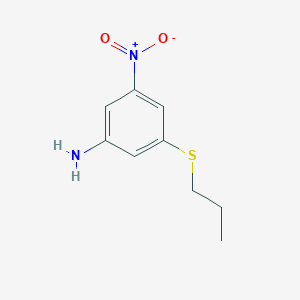

3-Nitro-5-(propylthio)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

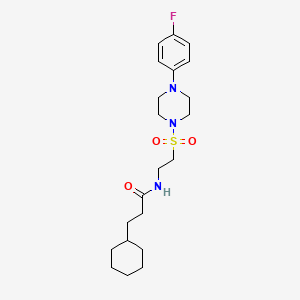

3-Nitro-5-(propylthio)aniline is a biochemical used for proteomics research . It has a molecular formula of C9H12N2O2S and a molecular weight of 212.27 .

Synthesis Analysis

2-Nitro-5-(propylthio)aniline is used as a reagent to synthesize analogues of Albendazole and Mebendazole, compounds which have potential antiparasitic activity . Copolymers of aniline with 3-nitroaniline, i.e., poly(aniline-co-3-nitroaniline), have been readily synthesized in various molar ratios of comonomers by chemical and electrochemical polymerization .Molecular Structure Analysis

The molecular structure of 3-Nitro-5-(propylthio)aniline is represented by the SMILES notation: CCCSC1=CC(=CC(=C1)N+[O-])N .Applications De Recherche Scientifique

Catalytic Hydrogenation of Nitroarenes

Nitroarenes are hydrogenated to produce anilines, which are crucial intermediates for the production of dyes, pigments, pharmaceuticals, and agrochemicals. For example, FeOx-supported platinum single-atom catalysts have been reported as highly efficient and selective in the hydrogenation of substituted nitroarenes, offering an environmentally friendly method for aniline production (Wei et al., 2014). This process's significance lies in its high selectivity and activity, potentially applicable for 3-Nitro-5-(propylthio)aniline, offering a pathway to valuable aniline derivatives.

Synthesis of Chiral Compounds

Chiral aminophosphine-imidazoline ligands have been synthesized via the transformation of nitroarenes, showcasing the role of nitroarene derivatives in creating complex molecules with potential applications in asymmetric synthesis and catalysis (Yang et al., 2011). These compounds can be used as catalysts in various chemical reactions, indicating the versatility of nitroarene derivatives in facilitating the synthesis of complex, functionalized molecules.

Photocatalytic Reduction to Anilines

The photocatalytic reduction of nitroarenes to anilines using cadmium sulfide quantum dots (CdS QDs) as visible-light photocatalysts represents a sustainable approach to aniline production (Jensen et al., 2016). This method highlights the potential for using light-driven processes to convert nitroarene derivatives like 3-Nitro-5-(propylthio)aniline into valuable anilines, contributing to green chemistry initiatives.

Electrochromic Materials

Nitroarene derivatives have been utilized in the synthesis of novel electrochromic materials, demonstrating their application in developing devices that change color in response to electrical input. These materials have potential uses in smart windows, displays, and low-energy consumption devices (Li et al., 2017). The involvement of nitroarene derivatives in such technologies underlines their importance in material science and engineering.

Propriétés

IUPAC Name |

3-nitro-5-propylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOCGHKSHYHXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=CC(=C1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-5-(propylthio)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-bromophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2664711.png)

![4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2664716.png)

![2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2664717.png)